Gallamine triethiodide
Overview
Description
Gallamine triethiodide, also known by its trade name Flaxedil, is a synthetic non-depolarizing muscle relaxant. It was developed by Daniel Bovet in 1947 and was commonly used to prevent muscle contractions during surgical procedures. The compound acts by combining with cholinergic receptor sites in muscles and competitively blocking the transmitter action of acetylcholine .
Mechanism of Action
Target of Action
Gallamine triethiodide primarily targets the muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate . These receptors play a crucial role in transmitting signals for muscle contraction.
Mode of Action
This compound acts by combining with the cholinergic receptor sites in muscle and competitively blocking the transmitter action of acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking the action of acetylcholine, this compound prevents the activation of the muscle contraction process .
Pharmacokinetics
This compound is distributed throughout the body tissues after intravenous administration . The pharmacokinetics of this compound in humans show pronounced multi-compartment behaviour . More detailed pharmacokinetic studies are needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is skeletal muscle relaxation . It is used as an adjunct to anesthesia to induce skeletal muscle relaxation and to facilitate the management of patients undergoing mechanical ventilation . It may cause sinus tachycardia and, occasionally, hypertension and increased cardiac output .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has a parasympatholytic effect on the cardiac vagus nerve, which can cause tachycardia . Very high doses can cause histamine release
Biochemical Analysis
Biochemical Properties
Gallamine triethiodide acts by combining with the cholinergic receptor sites in muscle and competitively blocking the transmitter action of acetylcholine . It binds to the acetylcholine receptor but does not have the biological activity of acetylcholine .
Cellular Effects
This compound has a parasympatholytic effect on the cardiac vagus nerve, which causes tachycardia and occasionally hypertension . Very high doses cause histamine release .
Molecular Mechanism
The molecular mechanism of this compound involves its competition with acetylcholine (ACh) molecules and binding to muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate . It blocks the action of ACh and prevents activation of the muscle contraction process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallamine triethiodide is synthesized through a multi-step process involving the reaction of benzene-1,2,3-triol with triethylamine and ethylene oxide, followed by iodination. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through crystallization and drying under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Gallamine triethiodide primarily undergoes substitution reactions due to the presence of iodine atoms. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
Gallamine triethiodide has been extensively used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.
Biology: For investigating the role of cholinergic receptors in muscle function.
Medicine: Historically used as a muscle relaxant during surgical procedures and in the study of neuromuscular blocking agents.
Industry: Utilized in the production of other chemical compounds and as a standard in analytical chemistry .
Comparison with Similar Compounds
Tubocurarine: Another non-depolarizing muscle relaxant with similar mechanisms of action but different chemical structure.
Succinylcholine: A depolarizing muscle relaxant that acts differently by causing continuous stimulation of the acetylcholine receptor, leading to muscle paralysis.
Uniqueness of Gallamine Triethiodide: this compound is unique due to its specific binding affinity for muscarinic acetylcholine receptors and its ability to cause tachycardia. Unlike tubocurarine, it has a more pronounced effect on the cardiac vagus nerve, making it suitable for patients with bradycardia .
Properties
CAS No. |
65-29-2 |
---|---|
Molecular Formula |
C30H60IN3O3+2 |
Molecular Weight |
637.7 g/mol |
IUPAC Name |
2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C30H60N3O3.HI/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9;/h19-21H,10-18,22-27H2,1-9H3;1H/q+3;/p-1 |
InChI Key |
SHCUVJVACNVUPK-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC.[I-].[I-].[I-] |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC.[I-] |
Appearance |
Solid powder |
Color/Form |
WHITE AMORPHOUS POWDER White crystals from acetone/wate |
melting_point |
152-153 147.5 °C |
Key on ui other cas no. |
65-29-2 |
Pictograms |
Irritant |
Purity |
>95% (or refer to the Certificate of Analysis) |
Related CAS |
153-76-4 (parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble Freely sol in water, alcohol, dil acetone; sparingly sol in anhyd acetone, ether, benzene, chloroform Very soluble in water and ethanol; slightly soluble in ethyl ether and acetone. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Flaxedil Gallamine Gallamine Triethiodide Gallamine Triethochloride Gallamine Triethyl Iodide Gallamonium Iodide Iodide, Gallamine Triethyl Iodide, Gallamonium Triethiodide, Gallamine Triethochloride, Gallamine Triethyl Iodide, Gallamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Gallamine triethiodide?
A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors at the neuromuscular junction. [, , , ] This prevents acetylcholine from binding and activating the receptors, thereby inhibiting muscle contraction and causing paralysis. [, , ]
Q2: Does this compound affect the autonomic nervous system?
A2: While primarily targeting the neuromuscular junction, this compound can affect the autonomic nervous system, specifically the cardiac vagus nerve, at doses sufficient to induce skeletal muscle paralysis. [, , ] This blockade of the cardiac vagus nerve commonly leads to tachycardia. [, , ]
Q3: How does this compound compare to other muscle relaxants in terms of autonomic effects?
A3: this compound exhibits a lesser effect on the autonomic nervous system compared to tubocurarine, which can cause significant cardiovascular depression in equivalent doses. [, ] It also has less effect on the autonomic nervous system than succinylcholine, which can cause bradycardia, increased intraocular pressure, and elevated plasma potassium levels. [, ]
Q4: How is this compound metabolized and excreted?
A6: this compound is primarily excreted unchanged in the urine. [] Biliary excretion appears negligible in humans. [] The renal excretion rate is influenced by renal function, with patients exhibiting impaired renal function showing slower elimination rates. [, , ]
Q5: What are the primary clinical uses of this compound?
A8: this compound is mainly used as a muscle relaxant during surgical procedures requiring controlled ventilation. [, , ] Its rapid onset of action and relatively short duration of action compared to other non-depolarizing agents make it suitable for such procedures. [, ]
Q6: Are there any contraindications for this compound use?
A9: this compound should not be used in patients with myasthenia gravis. [] Caution should be exercised in patients with impaired renal function due to potential for prolonged paralysis. [, , ]
Q7: What is the chemical structure of this compound?
A11: this compound is a symmetrical molecule with a central benzene ring. [] Three -CH2-CH2-O-CH2-CH2-N+(C2H5)3 groups are attached to the benzene ring at the 1, 3, and 5 positions. [] Each quaternary nitrogen atom carries a positive charge, balanced by three iodide ions.
Q8: What are potential future research directions for this compound?
A13: Further investigation into its central nervous system effects is warranted. [] Exploring its potential in managing other neurological conditions characterized by muscle spasticity could be beneficial. [] Additionally, developing novel drug delivery systems to improve its targeted delivery and minimize potential side effects is an important area for future research. []
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